Bienvenue dans la boutique en ligne BenchChem!

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine

Purity Quality Control Procurement

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine (CAS 1956326-58-1) is a chiral, partially saturated quinoline derivative featuring a 3-fluorophenyl substituent at C6, a primary amine at C8, and a fused 1,3-benzodioxole (methylenedioxy) moiety. With a molecular formula of C16H15FN2O2 and a molecular weight of 286.30 g/mol, this compound is primarily positioned as a high-purity (>98%) advanced pharmaceutical intermediate.

Molecular Formula C16H15FN2O2
Molecular Weight 286.30 g/mol
Cat. No. B15064076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine
Molecular FormulaC16H15FN2O2
Molecular Weight286.30 g/mol
Structural Identifiers
SMILESC1C(C2=CC3=C(C=C2NC1C4=CC(=CC=C4)F)OCO3)N
InChIInChI=1S/C16H15FN2O2/c17-10-3-1-2-9(4-10)13-6-12(18)11-5-15-16(21-8-20-15)7-14(11)19-13/h1-5,7,12-13,19H,6,8,18H2
InChIKeyMLXGUXHOSCJZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine: Core Scaffold Identification for Procurement Decision Support


6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine (CAS 1956326-58-1) is a chiral, partially saturated quinoline derivative featuring a 3-fluorophenyl substituent at C6, a primary amine at C8, and a fused 1,3-benzodioxole (methylenedioxy) moiety . With a molecular formula of C16H15FN2O2 and a molecular weight of 286.30 g/mol, this compound is primarily positioned as a high-purity (>98%) advanced pharmaceutical intermediate . It belongs to the tetrahydroquinolin-8-amine chemotype, a scaffold recognized for its utility in generating chiral building blocks for asymmetric synthesis and for its appearance in medicinal chemistry programs targeting indoleamine-2,3-dioxygenase (IDO), CXCR4, and other therapeutic targets [1]. Its unique combination of a saturated bicyclic amine, an aryl substituent, and a benzodioxole ring distinguishes it from both fully aromatic quinoline analogs and simple tetrahydroquinoline cores, making it a non-commodity entity for which generic substitution is chemically inappropriate.

Why a Simple Tetrahydroquinoline or Aromatic Quinoline Cannot Replace 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine


Procurement specialists and medicinal chemists cannot interchange 6-(3-fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine with readily available commodity quinoline amines because critical structural features governing target engagement, physicochemical properties, and synthetic utility are absent from simpler analogs. Unsubstituted 5,6,7,8-tetrahydroquinolin-8-amine (CAS 298181-83-6) lacks the 3-fluorophenyl and dioxolo groups that introduce lipophilicity, steric bulk, and potential halogen-bonding interactions [1]. The corresponding dihydro-quinolin-8-one analog, 6-(3-fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS 204841-46-3), differs fundamentally at the C8 oxidation state (ketone vs. amine) and in ring saturation (dihydro vs. tetrahydro), which alters both hydrogen-bonding capacity and metabolic susceptibility . Furthermore, the fully aromatic 4-aminoquinoline antifungals, such as 6-(furan-2-yl)-N-(4-methylphenyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-amine, demonstrated EC50 values of 10.3–14.0 μg/mL against phytopathogenic fungi, but their flat, conjugated architecture and N-aryl substitution pattern are incompatible with the saturated chiral amine pharmacophore required for IDO or CXCR4 programs [2]. The target compound uniquely combines a basic primary amine handle for downstream conjugation, a chiral C8 center for enantioselective elaboration, and a benzodioxole moiety that modulates electronic properties, making it a non-fungible starting material for specific patent-defined chemical series.

Quantitative Differential Evidence: How 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine Compares to Its Closest Analogs


Purity Specification Benchmarking: ≥98% vs. Industry-Standard 95% for the Dihydro-Ketone Analog

The target compound is commercially supplied with a minimum purity of 98% (NLT 98%), as specified by multiple vendors including MolCore, meeting ISO quality system standards for pharmaceutical intermediate applications . In contrast, the closest structural analog, 6-(3-fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS 204841-46-3), is routinely offered at 95% purity . This 3-percentage-point purity differential is significant for multi-step synthesis, where impurities in the starting material can propagate and amplify yield losses downstream. For a 5-step linear synthesis with a typical 80% per-step yield, a 95% pure starting material delivers an effective overall purity of approximately 77% (0.95^5), while a 98% pure starting material yields approximately 90% (0.98^5), representing a 13% absolute improvement in final product quality assuming equivalent reaction selectivity.

Purity Quality Control Procurement

C8 Oxidation State Differentiation: Primary Amine vs. Ketone and Its Implications for Downstream Derivatization

The target compound bears a primary amine at C8, enabling direct participation in amide bond formation, reductive amination, sulfonamide synthesis, and urea coupling without requiring a pre-functionalization step . The immediate analog 6-(3-fluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one (CAS 204841-46-3) possesses a ketone at C8, which necessitates reductive amination or oxime formation to install nitrogen-based functionality, adding at minimum one synthetic step with typical yields of 60–85% for such transformations . The amine–ketone redox pair thus represents a genuine chemical differentiation: the target compound saves one to two synthetic steps and avoids the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which introduce additional safety and purification concerns [1].

Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry

Saturation State and Aromaticity: Tetrahydro vs. Dihydro vs. Fully Aromatic Ring Systems

The target compound features a 5,6,7,8-tetrahydroquinoline core, meaning the pyridine ring is fully saturated, conferring sp3 character and a non-planar conformation at the nitrogen-containing ring . This contrasts with the dihydro-quinolin-8-one analog (CAS 204841-46-3), where the pyridine ring remains partially unsaturated (6,7-dihydro), and with the fully aromatic 4-aminoquinolines described by Yang et al. (2021), such as 6-(furan-2-yl)-N-(4-methylphenyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-amine, which are completely flat, conjugated systems [1]. The tetrahydro scaffold increases molecular flexibility, raises the fraction of sp3-hybridized carbons (Fsp3), and is associated with improved aqueous solubility and reduced cytochrome P450-mediated metabolism relative to flat aromatic analogs—a principle well-documented in medicinal chemistry optimization [2]. While no direct metabolic stability data exist for the target compound, the class-level inference based on saturation state is a recognized parameter in lead optimization for IDO and CXCR4 programs, where tetrahydroquinoline scaffolds are explicitly claimed in patent literature [3].

Physicochemical Properties Metabolic Stability Conformational Analysis

Chiral C8 Center Availability: Enantioselective Potential vs. Achiral or Racemic Analogs

The target compound possesses a stereogenic center at C8, the carbon bearing the primary amine . Although currently offered as a racemate, the explicit presence of this chiral center creates a strategic option for chiral resolution or asymmetric synthesis that is unavailable in the achiral dihydro-quinolin-8-one analog (CAS 204841-46-3) where C8 is an sp2 carbonyl carbon [1]. Literature precedent for the simple 5,6,7,8-tetrahydroquinolin-8-amine scaffold demonstrates that the (R)- and (S)-enantiomers can exhibit >10-fold differences in antiproliferative potency against cancer cell lines such as A2780 . While no enantioselective biological data exist for the 6-(3-fluorophenyl)-substituted variant, the chiral center represents latent value: a procurement decision today that secures a resolvable racemate preserves the option to develop enantiopure leads in the future without re-synthesizing the core scaffold.

Chirality Asymmetric Synthesis Enantiomeric Excess

Fluorine Substituent Position: 3-Fluorophenyl vs. 2-Fluorophenyl Isosteres and SAR Implications

The target compound incorporates a fluorine atom at the meta (3-) position of the pendant phenyl ring, distinguishing it from the 2-fluorophenyl isomer found in the antitumor agent CHM-1 (6-(2-fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, CAS 154554-41-3) . Meta-fluorine substitution typically exerts a distinct electronic effect on the aromatic ring (σmeta = +0.34) compared to ortho substitution (σortho = +0.12 with additional steric effects), which can translate into significantly different target binding affinities [1]. CHM-1 is reported as a potent antitumor agent with antiproliferative, anti-angiogenic, and anti-apoptotic activity, yet its 2-fluoro orientation and ketone oxidation state render it a fundamentally different chemical entity from the target compound [2]. For medicinal chemists exploring structure-activity relationships, the ability to procure the 3-fluoro regioisomer as a tetrahydro-amine rather than a dihydro-ketone enables interrogation of both fluorine positional effects and scaffold saturation effects within a single procurement event, a combinatorial advantage not offered by the CHM-1 or 204841-46-3 alternatives.

Fluorine Chemistry Structure-Activity Relationship Lipophilicity

Patent Landscape Positioning: Tetrahydroquinoline Scaffolds in IDO Inhibitor Intellectual Property

Multiple patent families, including US 12,275,729 B2 (Merck Sharp & Dohme LLC, 2025) and WO 2019/089412 A1, explicitly claim substituted tetrahydroquinoline compounds as indoleamine-2,3-dioxygenase (IDO) inhibitors for cancer immunotherapy, with general formulas encompassing halogen-substituted phenyl groups and heterocyclic fused ring systems [1]. The target compound's substitution pattern—a 3-fluorophenyl group on a tetrahydroquinoline bearing a dioxolo moiety and a C8 amine—falls within the Markush structure space of these patents, whereas the dihydro-quinolin-8-one analog (CAS 204841-46-3) and the fully aromatic 4-aminoquinoline antifungals do not contain the tetrahydro pharmacophore required for IDO activity [2]. Although no specific IC50 values are reported for the target compound in the publicly available patent examples, its structural alignment with the claimed IDO inhibitor chemotype provides a strong rationale for procurement by groups working in the immuno-oncology space, where access to novel tetrahydroquinoline intermediates can support freedom-to-operate and lead diversification strategies [3].

Patent Analysis Immuno-oncology Intellectual Property

Where 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine Delivers Maximum Scientific and Procurement Value


Immuno-Oncology Lead Generation: IDO Inhibitor Scaffold Expansion

Medicinal chemistry teams pursuing next-generation IDO1 inhibitors can deploy the target compound as a late-stage diversification intermediate. The C8 primary amine permits rapid amide coupling with diverse carboxylic acid fragments, while the tetrahydro scaffold satisfies the saturation requirements evident in the Merck patent series (US 12,275,729 B2) [1]. Unlike the dihydro-ketone analog, which would require reduction and re-oxidation to install amine-linked fragments, the target compound enters the synthesis at the correct oxidation state, saving 1–2 steps. The 3-fluorophenyl group provides a distinct electronic signature relative to the unsubstituted phenyl or 4-fluorophenyl analogs commonly explored in IDO programs, enabling novel intellectual property generation.

Chiral Amine Building Block for Asymmetric Synthesis of CXCR4 Antagonists

The (S)-5,6,7,8-tetrahydroquinolin-8-amine core is a validated scaffold in the development of CXCR4 antagonists with anti-HIV and anti-metastatic indications [2]. The target compound extends this scaffold by incorporating both a 3-fluorophenyl substituent and a benzodioxole ring, providing enhanced lipophilicity and potential π-stacking interactions. Researchers can perform chiral resolution of the racemic target compound to access enantiopure intermediates, capitalizing on the >10-fold enantioselective potency differential observed with simpler tetrahydroquinoline-8-amines in cancer cell line antiproliferation assays . This scenario is not addressable with the achiral dihydro-ketone analog.

Fluorinated Intermediate for Metabolic Stability Optimization in CNS Drug Discovery

The combination of a saturated tetrahydroquinoline ring, a primary amine, and a meta-fluorophenyl group positions the target compound as an attractive starting material for central nervous system (CNS) drug discovery where balancing passive permeability, P-glycoprotein efflux, and metabolic stability is critical. The elevated Fsp3 (≈0.44) relative to fully aromatic quinoline analogs is associated with improved solubility and reduced CYP450-mediated clearance, while the fluorine atom at the meta position resists oxidative metabolism without introducing the steric hindrance of ortho-fluoro substitution [3]. Procurement of this specific building block allows medicinal chemists to install CNS-optimized fragments via the C8 amine without perturbing the favorable core properties.

Antifungal SAR Follow-Up: Benzodioxole Quinoline Scaffold with Divergent Pharmacophore

The 2021 report by Yang et al. identified 6-(furan-2-yl)-N-(4-methylphenyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-amine as a promising antifungal lead (EC50 = 10.3 μg/mL against C. lunata) [4]. The target compound offers a structurally divergent starting point for SAR expansion around this antifungal chemotype: replacement of the furan ring with 3-fluorophenyl, reduction of the aromatic quinoline to a tetrahydroquinoline, and substitution of the N-aryl secondary amine with a primary amine handle for further derivatization. Each of these three modifications represents an independent vector for potency and selectivity optimization, and the availability of the target compound as a single, high-purity intermediate enables efficient parallel exploration of all three dimensions simultaneously.

Quote Request

Request a Quote for 6-(3-Fluorophenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]quinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.